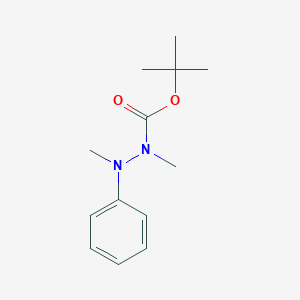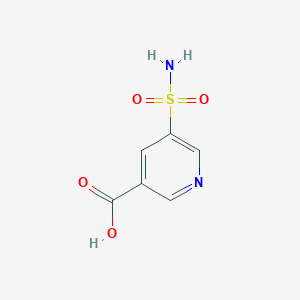
1,5-Bis(4-bromophenyl)pentan-3-one
説明
1,5-Bis(4-bromophenyl)pentan-3-one (PBPO) is an organic compound that has been used in a variety of scientific research applications. PBPO is an aromatic compound composed of two bromophenyl groups and a pentan-3-one group. It has been used in a variety of lab experiments due to its unique properties and structure.
科学的研究の応用
1,5-Bis(4-bromophenyl)pentan-3-one has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of polymers, as a catalyst for the synthesis of polyesters, and as a reagent for the synthesis of polysaccharides. 1,5-Bis(4-bromophenyl)pentan-3-one has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1,5-Bis(4-bromophenyl)pentan-3-one has been used in the study of the structure and properties of organic molecules.
作用機序
The mechanism of action of 1,5-Bis(4-bromophenyl)pentan-3-one is not fully understood. However, it is believed that 1,5-Bis(4-bromophenyl)pentan-3-one acts as a catalyst for the formation of polymers, polyesters, and polysaccharides. It is also believed that 1,5-Bis(4-bromophenyl)pentan-3-one may act as a proton donor or acceptor, depending on the reaction conditions. Furthermore, 1,5-Bis(4-bromophenyl)pentan-3-one may act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5-Bis(4-bromophenyl)pentan-3-one have not been extensively studied. However, it is believed that 1,5-Bis(4-bromophenyl)pentan-3-one may act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, 1,5-Bis(4-bromophenyl)pentan-3-one may act as an antioxidant, which could potentially have beneficial effects on human health.
実験室実験の利点と制限
The main advantage of using 1,5-Bis(4-bromophenyl)pentan-3-one in lab experiments is its unique structure, which allows for the synthesis of a variety of polymers, polyesters, and polysaccharides. Additionally, 1,5-Bis(4-bromophenyl)pentan-3-one is relatively easy to synthesize and is relatively inexpensive. However, 1,5-Bis(4-bromophenyl)pentan-3-one is not soluble in water, which may limit its use in certain experiments. Furthermore, 1,5-Bis(4-bromophenyl)pentan-3-one may act as an inhibitor of certain enzymes, which may limit its use in certain experiments.
将来の方向性
The potential future directions for 1,5-Bis(4-bromophenyl)pentan-3-one include further research into its mechanism of action, biochemical and physiological effects, and its potential use in the synthesis of new polymers, polyesters, and polysaccharides. Additionally, further research into the potential antioxidant properties of 1,5-Bis(4-bromophenyl)pentan-3-one could lead to its use as a therapeutic agent. Furthermore, further research into the structure and properties of 1,5-Bis(4-bromophenyl)pentan-3-one could lead to its use in various drug delivery applications. Lastly, further research into the synthesis of 1,5-Bis(4-bromophenyl)pentan-3-one could lead to the development of more efficient and cost-effective methods of synthesis.
特性
IUPAC Name |
1,5-bis(4-bromophenyl)pentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWWMUCHODWIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-bromophenyl)pentan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)
![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)





![3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3332979.png)




